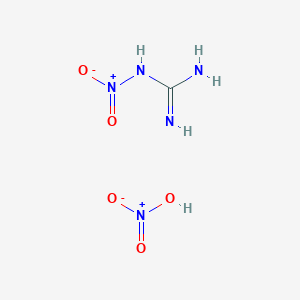

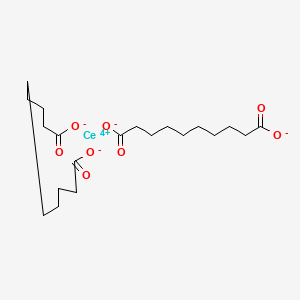

Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol : est un tensioactif non ionique doté d'une large gamme d'applications. Il est reconnu pour ses caractéristiques amphiphiliques, ce qui signifie qu'il présente à la fois des propriétés hydrophiles (attirant l'eau) et hydrophobes (repoussant l'eau). Ce composé est couramment utilisé dans diverses applications industrielles, notamment comme tensioactif dans les revêtements et les adhésifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol implique généralement la réaction de dérivés acétyléniques avec des alcools appropriés. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs pour faciliter la formation du produit souhaité. Par exemple, le composé peut être synthétisé en faisant réagir le 2,4,7,9-tétraméthyl-5-décyne-4,7-diol avec l'oxirane dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle de ce composé implique des réactions chimiques à grande échelle dans des environnements contrôlés. Le processus garantit une pureté et un rendement élevés du produit final. Les méthodes de production sont conçues pour être efficaces et rentables, ce qui rend le composé facilement accessible pour diverses applications .

Analyse Des Réactions Chimiques

Types de réactions : L'Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire différentes formes réduites.

Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools plus simples .

Applications De Recherche Scientifique

Chimie : En chimie, l'Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol est utilisé comme tensioactif et stabilisateur dans diverses réactions chimiques. Il aide à la formation de mélanges homogènes et améliore l'efficacité des réactions .

Biologie : Le composé est utilisé en recherche biologique pour ses propriétés tensioactives. Il aide à l'étude des membranes cellulaires et autres structures biologiques en facilitant le mélange de substances hydrophobes et hydrophiles .

Médecine : En médecine, le composé est exploré pour son utilisation potentielle dans les systèmes d'administration de médicaments. Sa nature amphiphile lui permet d'interagir avec les médicaments hydrophiles et hydrophobes, améliorant ainsi leur solubilité et leur biodisponibilité .

Industrie : En industrie, l'Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol est utilisé dans les revêtements, les adhésifs et comme dopant dans les cellules solaires à hétérojonction. Il aide à la formation de couches interfaciales homogènes sur les couches photoactives, améliorant ainsi la densité de photocourant .

Mécanisme d'action

Le mécanisme d'action de l'Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol repose principalement sur sa nature amphiphile. Le composé interagit avec les substances hydrophiles et hydrophobes, réduisant la tension superficielle et facilitant la formation d'émulsions stables. Cette propriété est cruciale dans ses applications en tant que tensioactif et stabilisateur .

Mécanisme D'action

The mechanism of action of Oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol is primarily based on its amphiphilic nature. The compound interacts with both hydrophilic and hydrophobic substances, reducing surface tension and facilitating the formation of stable emulsions. This property is crucial in its applications as a surfactant and stabilizer .

Comparaison Avec Des Composés Similaires

Composés similaires :

- 3,6-diméthyl-4-octyne-3,6-diol

- 3,5-diméthyl-1-hexyn-3-ol

- 1,4-butanediol

- 2-éthyl-1-hexanol

Comparaison : Comparé à ces composés similaires, l'Oxirane ; 2,4,7,9-tétraméthyldec-5-yne-4,7-diol est unique en raison de sa structure spécifique qui lui confère à la fois des propriétés hydrophiles et hydrophobes. Cette double nature le rend très efficace en tant que tensioactif et stabilisateur dans diverses applications. Sa capacité à former des émulsions stables et à améliorer l'efficacité des réactions le distingue des autres composés similaires .

Propriétés

Numéro CAS |

60293-00-7 |

|---|---|

Formule moléculaire |

C16H30O3 |

Poids moléculaire |

270.41 g/mol |

Nom IUPAC |

oxirane;2,4,7,9-tetramethyldec-5-yne-4,7-diol |

InChI |

InChI=1S/C14H26O2.C2H4O/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4;1-2-3-1/h11-12,15-16H,9-10H2,1-6H3;1-2H2 |

Clé InChI |

AKTJDQZOTDDMKB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C1CO1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-4-[(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-nitroprop-2-enyl]-1-phenylmethoxybenzene](/img/structure/B12654448.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)